3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea
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Overview
Description
3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea is a complex organic compound that belongs to the class of chromenyl ureas. This compound is characterized by the presence of a chromenyl ring system fused with a urea moiety. The chromenyl ring system is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable chromone derivative under acidic conditions to form the chromenyl intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The chromenyl ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with potential unique biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antioxidant and antimicrobial properties, making it a candidate for biological studies.
Medicine: Due to its chromenyl structure, it has been investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation. For example, it can inhibit specific enzymes involved in the production of reactive oxygen species, thereby exerting its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1H-indole
- 4-(4-methoxyphenyl)-1H-imidazole
- 2-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 3-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea stands out due to its unique chromenyl structure, which imparts distinct biological activities
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-10-7-15(8-11-18)22-14-20(26)19-13-17(9-12-21(19)29-22)25-23(27)24-16-5-3-2-4-6-16/h2-14H,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWURHKGBOSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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